B1575848 Stomoxyn

Stomoxyn

Cat. No.: B1575848
Attention: For research use only. Not for human or veterinary use.
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Description

Stomoxyn is a linear, cationic alpha-helical antimicrobial peptide (AMP) originally identified in insects such as the stable fly and the black soldier fly, Hermetia illucens . It functions as a critical effector of the innate immune system, exhibiting potent and selective activity against a broad spectrum of Gram-negative bacteria . Its mechanism of action involves initial electrostatic attraction to the anionic bacterial membrane, leading to disruption via pore formation or the "carpet" model, which compromises membrane integrity and causes cell death . Research indicates that Stomoxyn shows no cross-resistance with conventional antibiotic classes such as carbapenems, fluoroquinolones, or aminoglycosides, making it a promising lead candidate for investigating new anti-infective strategies . Concentrations of 4-8 mg/L have been demonstrated to inhibit 90% of clinical multidrug-resistant isolates of Escherichia coli , Enterobacter cloacae , Acinetobacter baumannii , and Salmonella enterica . In vitro pharmacological profiling has shown a good therapeutic index, with no observed cytotoxicity or cardiotoxicity, and an inconspicuous off-target profile . This peptide is supplied for research purposes such as exploring mechanisms of antimicrobial action, studying antibiotic alternatives, and developmental therapeutics. This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial

sequence

RGFRKHFNKLVKKVKHTISETAHVAKDTAVIAGSGAAVVAAT

Origin of Product

United States

Molecular and Structural Biology of Stomoxyn

Primary Sequence Features and Distinctive Amino Acid Compositions

Stomoxyn is composed of 42 amino acids in its mature form. ebi.ac.uk It is initially produced as a pre-pro-mature peptide. researchgate.net Like other cecropin-family peptides, stomoxyn is linear and lacks cysteine residues. researchgate.netasm.org Analysis of the primary sequence of stomoxyn from Glossina species revealed an additional valine residue in the signal peptide and a serine substitution at the signal peptide cleavage site compared to S. calcitrans stomoxyn. researchgate.net While a detailed amino acid composition table for stomoxyn was not explicitly found, its classification within the cecropin (B1577577) family suggests a composition that facilitates the formation of an amphipathic alpha-helix, typically involving a segregation of hydrophobic and hydrophilic (often cationic) residues along the helix. researchgate.netasm.orgexplorationpub.com Cationic amino acids, such as lysine (B10760008) and arginine, and hydrophobic amino acids are crucial for the amphipathicity and membrane interaction of many AMPs, including those with alpha-helical structures. explorationpub.comnih.gov

Secondary and Tertiary Conformations of Stomoxyn in Solution and Membrane-Mimetic Environments

The conformation of stomoxyn is highly dependent on its environment. In aqueous solution, stomoxyn exists as a flexible random coil. researchgate.netproteopedia.orgnih.govwikipedia.org However, in the presence of membrane-mimetic environments, such as trifluoroethanol (TFE) or micelles, stomoxyn undergoes a conformational change and adopts a stable alpha-helical structure. researchgate.netproteopedia.orgebi.ac.uknih.govwikipedia.orgnih.gov This structural transition upon interaction with a hydrophobic environment is characteristic of many alpha-helical AMPs and is essential for their membrane-targeting function. explorationpub.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy, combined with molecular modeling, have been used to analyze the structure of synthetic stomoxyn in different environments. researchgate.netproteopedia.orgnih.gov

Alpha-Helical Architecture and Amphipathic Characteristics

In membrane-mimetic environments, stomoxyn adopts an alpha-helical structure. researchgate.netproteopedia.orguniprot.orgebi.ac.uknih.govwikipedia.orgacademicjournals.org This helical structure is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. researchgate.netproteopedia.orguniprot.orgnih.gov The N-terminus of stomoxyn forms an amphipathic helix, while the C-terminus exhibits hydrophobic features that likely also fold into a helical conformation at higher concentrations of membrane-mimicking agents. researchgate.netproteopedia.orgnih.gov This amphipathic nature is crucial for the interaction of stomoxyn with lipid membranes, allowing the hydrophobic face to associate with the lipid core and the hydrophilic/cationic face to interact with the negatively charged headgroups of membrane lipids. explorationpub.com The slightly bent alpha-helix observed in 50% TFE also displays amphiphilic character. researchgate.netnih.gov

Conformational Flexibility and Environmental Inducibility of Helical Structures

Stomoxyn demonstrates conformational flexibility, existing as a disordered random coil in water. researchgate.netproteopedia.orgnih.govwikipedia.org The stable alpha-helical structure is induced by the presence of hydrophobic environments that mimic biological membranes. researchgate.netproteopedia.orgnih.govnih.gov This environmental inducibility of the helical structure is a common feature among many AMPs, allowing them to transition from a flexible state in solution to a membrane-interactive conformation upon encountering their target. explorationpub.comnih.gov TFE is known to induce helix formation and propagation, particularly for amino acids with helical propensity. researchgate.netnih.gov

Comparative Structural Analysis with Cecropin Family Peptides and Other Insect Antimicrobial Peptides

Stomoxyn is structurally similar to the cecropin family of antimicrobial peptides. researchgate.netasm.orgwikipedia.org Cecropins are also linear, cysteine-free, and adopt an alpha-helical structure. researchgate.netasm.orgresearchgate.net Structural similarities between stomoxyn and cecropin A from Hyalophora cecropia have been observed, suggesting a similar mode of action on bacterial membranes. researchgate.netnih.govwikipedia.orgresearchgate.net Both stomoxyn and cecropin A are considered pore-forming AMPs and are thought to act via a "carpet-like" mechanism, where peptides accumulate on the membrane surface and disrupt its structure. researchgate.netacademicjournals.orgresearchgate.net Comparative hydropathy plots show that the C-terminal helices of both stomoxyn and cecropin A are more hydrophobic than the corresponding regions in glycine-rich AMPs like hymenoptaecin, which contributes to their affinity for bacterial membranes. researchgate.net While stomoxyn shares structural features with alpha-helical AMPs, other insect AMPs like abaecin (B1167496) are proline-rich and have different structural characteristics. researchgate.netresearchgate.net

Insights into Structure-Activity Relationships Through Synthetic Analogues and Mutagenesis Studies

While specific detailed research findings on structure-activity relationships (SAR) of stomoxyn through synthetic analogues and mutagenesis studies were not extensively detailed in the provided search results, the general principles applied to AMPs, including cecropins and other insect AMPs, offer insights. SAR studies on AMPs often involve modifying the amino acid sequence through substitutions, deletions, or insertions to understand how changes in charge, hydrophobicity, and helical structure impact antimicrobial activity and membrane interaction. nih.govnih.gov For example, studies on other insect defensins have shown that subtle changes in hydrophobicity and cationicity can enhance activity. frontiersin.org The formation of stabilized secondary structures and amphipathicity, driven by the arrangement of hydrophobic and cationic amino acids, are considered crucial for the antimicrobial activity of AMPs that target microbial membranes. nih.gov Manipulating these features through the synthesis of analogues is a common strategy in developing new antimicrobial agents. nih.govnih.gov The structural similarities between stomoxyn and cecropin A suggest that SAR studies on cecropins, which are more widely studied, may provide valuable information for understanding the relationship between stomoxyn's structure and its activity. researchgate.netnih.govwikipedia.orgresearchgate.net

Mechanisms of Antimicrobial and Antiparasitic Action of Stomoxyn

Interaction with Microbial Membranes and Membrane Permeabilization

A primary mode of action for stomoxyn involves disrupting the integrity of microbial membranes, leading to increased permeability and ultimately cell death. mdpi-res.comnih.gov Stomoxyn, like other α-helical AMPs such as cecropins, adopts an α-helical structure in the presence of a hydrophobic environment that mimics a phospholipid membrane, a conformation crucial for its interaction with the lipid bilayer. mdpi-res.com This interaction is largely driven by electrostatic attraction between the cationic nature of stomoxyn and the negatively charged components of microbial membranes, such as phospholipids (B1166683) in bacterial membranes and components of fungal cell walls.

Proposed "Carpet-Like" Model of Membrane Disruption

Stomoxyn is thought to form transmembrane pores via a "carpet-like" mechanism. In this model, AMPs initially accumulate on the surface of the microbial membrane, lying parallel to the lipid bilayer, effectively coating the membrane like a carpet. Upon reaching a threshold concentration, this accumulation leads to disturbances in membrane stability. The peptides then act in a detergent-like manner, causing the formation of cracks, patches, or micelle-like pores that compromise membrane integrity and result in the leakage of intracellular components and cell death.

Differential Effects on Gram-Negative Bacterial, Gram-Positive Bacterial, and Fungal Cell Envelopes

Stomoxyn demonstrates activity against both Gram-negative and Gram-positive bacteria, as well as filamentous fungi and yeasts. mdpi-res.comresearchgate.netnih.govnih.gov While the fundamental mechanism involves membrane interaction, the specific effects may vary depending on the differences in the cell envelopes of these diverse microbial classes.

Gram-negative bacteria possess an outer membrane containing lipopolysaccharides (LPS) in addition to a peptidoglycan layer and the inner cytoplasmic membrane. Cationic AMPs like stomoxyn are believed to initially interact with the negatively charged LPS, which is a crucial step for gaining access to the inner membrane, often considered the primary target for many cationic defense peptides. Studies have shown stomoxyn to be particularly active against Gram-negative bacteria such as Escherichia coli and Enterobacter cloacae. mdpi-res.comresearchgate.netnih.gov

Gram-positive bacteria lack an outer membrane but have a thicker peptidoglycan layer and lipoteichoic acids, which also contribute to a net negative charge on the cell surface. Stomoxyn is active against Gram-positive bacteria, including Staphylococcus aureus. mdpi-res.comresearchgate.netnih.govnih.gov While the interaction with the membrane is still key, the absence of the outer membrane may influence the initial binding and subsequent disruptive processes compared to Gram-negative bacteria. Research indicates that the minimum inhibitory concentration (MIC) of stomoxynZH1 from Hermetia illucens was higher against Staphylococcus aureus (Gram-positive) than against Escherichia coli (Gram-negative). researchgate.net

Stomoxyn also exhibits activity against filamentous fungi and yeasts. mdpi-res.comresearchgate.netnih.gov This includes activity against Fusarium, Necteria, Trichoderma, and Cryptococcus species, although its activity against Candida species, such as Candida albicans and Candida glabrata, has been reported as moderate to low. mdpi-res.com The interaction with fungal cell envelopes, which are composed of chitin, glucans, and mannoproteins, likely involves targeting the fungal membrane beneath the cell wall, similar to its action on bacterial membranes.

Intracellular Targets and Biochemical Pathways Affected in Pathogenic Organisms (Non-Human)

Beyond direct membrane disruption, some research suggests that stomoxyn, particularly in synergistic interactions, may influence intracellular processes in pathogenic organisms. researchgate.netnih.gov

Perturbation of Essential Cellular Processes Beyond Membrane Integrity

While membrane permeabilization is a primary mechanism, the possibility of stomoxyn affecting intracellular targets or biochemical pathways exists, especially when considering its interactions with other peptides. Some AMPs are known to enter microbial cells and interact with intracellular components, disrupting essential processes like DNA replication or protein synthesis. While stomoxyn itself is primarily characterized as a membrane-disrupting peptide, its ability to permeabilize membranes could facilitate the entry of other molecules, including other AMPs that target intracellular pathways.

Synergistic Antimicrobial Activity with Proline-Rich Peptides

Stomoxyn has been shown to exhibit synergistic antimicrobial activity with proline-rich peptides (PrAMPs). PrAMPs often function by targeting intracellular components, such as the bacterial chaperone protein DnaK or interfering with protein synthesis, rather than directly disrupting membranes. Studies have demonstrated that while some PrAMPs alone may not effectively permeabilize bacterial membranes, their activity against Escherichia coli is significantly enhanced in the presence of stomoxyn. Stomoxyn's membrane-permeabilizing activity is thought to facilitate the entry of PrAMPs into the bacterial cell, allowing them to reach their intracellular targets and exert their effects. This synergistic interaction highlights a potential mechanism where stomoxyn's action on the membrane complements the intracellular targeting of other peptides, leading to enhanced antimicrobial efficacy.

Specificity and Spectrum of Activity Against Diverse Microbial Classes (Bacteria, Filamentous Fungi, Yeasts)

Stomoxyn displays a broad spectrum of activity, affecting various microbial classes. mdpi-res.com

Bacterial Activity: Stomoxyn is active against a range of Gram-negative and Gram-positive bacteria. mdpi-res.comresearchgate.netnih.govnih.gov Specific examples from research include activity against Escherichia coli, Staphylococcus aureus, Enterobacter cloacae, Pseudomonas aeruginosa, Proteus vulgaris, and Enterococcus faecalis. mdpi-res.comresearchgate.netnih.govnih.gov The activity against Gram-negative bacteria, particularly E. coli, has been correlated with bacterial membrane permeabilization.

Fungal Activity: Stomoxyn is also effective against filamentous fungi and yeasts. mdpi-res.comresearchgate.netnih.gov It has shown high activity against Fusarium, Necteria, Trichoderma, and Cryptococcus species. However, its activity against certain yeasts like Candida albicans and Candida glabrata appears to be less pronounced. mdpi-res.com

Antiparasitic Activity: In addition to its antimicrobial effects, stomoxyn has demonstrated antiparasitic activity. Notably, it exhibits significant trypanolytic effect on trypomastigote forms of Trypanosoma brucei rhodesiense, a parasite that causes African sleeping sickness. mdpi-res.com This activity may contribute to explaining why Stomoxys flies are not vectors of African trypanosomiasis. mdpi-res.com

The activity of stomoxyn is often apparent within a few minutes of exposure to target organisms. mdpi-res.com

Data regarding the minimum inhibitory concentrations (MICs) of stomoxyn against various microorganisms illustrate its potency, although these values can vary depending on the specific stomoxyn variant and the microbial strain tested. For instance, stomoxynZH1 showed varying MICs against Staphylococcus aureus, Escherichia coli, Rhizoctonia solani, and Sclerotinia sclerotiorum. researchgate.netnih.gov

Target OrganismMicrobial ClassStomoxyn VariantObserved Activity / MIC RangeSource(s)
Escherichia coliGram-Negative BacteriaStomoxynActive / < 6 µM mdpi-res.com mdpi-res.comresearchgate.netnih.gov
Trx-stomoxynZH1Strong inhibitory effects, MIC higher than for S. aureus researchgate.netnih.gov researchgate.netnih.gov
Staphylococcus aureusGram-Positive BacteriaStomoxynActive / < 3 µM (most strains) mdpi-res.com mdpi-res.comresearchgate.netnih.govnih.gov
Trx-stomoxynZH1Inhibitory effects, MIC higher than for E. coli researchgate.netnih.gov researchgate.netnih.gov
Enterobacter cloacaeGram-Negative BacteriaStomoxyn6 µM mdpi-res.com mdpi-res.com
Serratia marcescensGram-Negative BacteriaStomoxynUp to 100 µM mdpi-res.com mdpi-res.com
Bacillus subtilisGram-Positive BacteriaStomoxyn6.25-12.5 µM mdpi-res.com mdpi-res.com
Pseudomonas aeruginosaGram-Negative BacteriaLS-stomoxynInhibited nih.gov nih.gov
Proteus vulgarisGram-Negative BacteriaStomoxynActive nih.gov nih.gov
Enterococcus faecalisGram-Positive BacteriaStomoxynActive nih.gov nih.gov
Rhizoctonia solaniFilamentous FungusTrx-stomoxynZH1Strong inhibitory effects, MIC similar to S. sclerotiorum researchgate.netnih.gov researchgate.netnih.gov
Sclerotinia sclerotiorumFilamentous FungusTrx-stomoxynZH1Strong inhibitory effects, MIC similar to R. solani researchgate.netnih.gov researchgate.netnih.gov
Fusarium speciesFilamentous FungusStomoxynHigh activity
Necteria speciesFilamentous FungusStomoxynHigh activity
Trichoderma speciesFilamentous FungusStomoxynHigh activity
Cryptococcus speciesYeastStomoxynHigh activity
Candida albicansYeastStomoxynModerate to low activity / 25-50 µM mdpi-res.com mdpi-res.com
Candida glabrataYeastStomoxynModerate to low activity / 25-50 µM mdpi-res.com mdpi-res.com
Trypanosoma brucei rhodesienseParasiteStomoxynSignificant trypanolytic effect mdpi-res.com mdpi-res.com

Trypanocidal Properties of Stomoxyn and its Contribution to Vector Competence Modulation

Stomoxyn, an antimicrobial peptide (AMP) initially identified in the stable fly Stomoxys calcitrans, and a homologous peptide found in tsetse flies of the Glossina Palpalis subgroup, such as Glossina fuscipes fuscipes (Gff), exhibits significant trypanocidal properties. mdpi-res.comresearchgate.netnih.govnih.gov This activity is primarily directed against the mammalian bloodstream form (BSF) of Trypanosoma brucei parasites, including Trypanosoma brucei rhodesiense. mdpi-res.comresearchgate.netnih.gov In contrast, Stomoxyn has shown no significant effect on the insect-stage procyclic forms (PCF) of T. brucei in vitro. researchgate.netnih.gov

The peptide is constitutively expressed and secreted in the anterior midgut, specifically the cardia or proventriculus, of both S. calcitrans and Gff. This strategic location suggests a role in the initial immune response against trypanosomes ingested during a bloodmeal. researchgate.netnih.gov

The trypanolytic activity of Stomoxyn is believed to contribute to modulating vector competence in these insects. In Stomoxys calcitrans, which is sympatric with tsetse flies and feeds on similar vertebrate hosts, the presence of Stomoxyn and its activity against trypanosomes is proposed as a reason why this fly species is not a cyclical vector of trypanosomes causing African sleeping sickness and nagana.

Research in Glossina fuscipes fuscipes has further elucidated Stomoxyn's role in vector competence. Experimental reduction of GffStomoxyn levels using double-stranded RNA (dsRNA) resulted in a significant increase in trypanosome infection prevalence in the flies. researchgate.netnih.govnih.gov This finding strongly indicates that GffStomoxyn plays a crucial in vivo role in controlling trypanosome infections within the fly's gut and preventing the establishment of the parasite population. researchgate.netnih.gov

The enhanced resistance to trypanosome infections observed in Gff, particularly in those infected with the endosymbiotic bacterium Spiroplasma, is linked to multiple factors, including Spiroplasma-mediated metabolic changes and the presence of trypanocidal peptides like Stomoxyn. researchgate.netnih.govnih.gov Stomoxyn is considered an important genetic factor contributing to this resistance phenotype. nih.govnih.gov

While the precise mechanism of Stomoxyn's trypanocidal action is still under investigation, studies on AMPs, including Stomoxyn, suggest that they exert their effects through membrane interactions. mdpi-res.com Stomoxyn is thought to permeabilize and disrupt the parasite's plasma membrane, potentially through the formation of pores via a "carpet-like" mechanism, leading to parasite lysis. mdpi-res.com Structural analysis indicates that Stomoxyn can adopt an alpha-helical conformation, a common feature among AMPs that interact with biological membranes.

Detailed research findings highlight the impact of Stomoxyn reduction on trypanosome infection rates in Gff. In one study, reducing GffStomoxyn levels led to a significantly higher parasite infection prevalence compared to control groups. nih.gov

Experimental GroupNumber of Flies Infected / Total FliesInfection Prevalence (%)
dsStomoxyn82 / 12764.56
dsGFP (Control)64 / 15341.83

Data derived from experimental reduction of GffStomoxyn levels using dsRNA and subsequent analysis of midgut parasite infection prevalence. nih.gov

This data demonstrates a statistically significant increase in infection rates when Stomoxyn expression is suppressed, underscoring its vital role in the tsetse fly's innate immune defense against trypanosome infection and its contribution to modulating vector competence. nih.gov

Biological Roles and Expression Dynamics of Stomoxyn in Insect Systems

Constitutive Expression and Anatomical Localization of Stomoxyn in Host Insects

A defining characteristic of Stomoxyn is its constitutive expression in specific tissues of host insects. In the stable fly, Stomoxys calcitrans, Stomoxyn is constitutively expressed and secreted exclusively in the gut epithelium, specifically within the anterior midgut regions, including the proventriculus, thoracic, and reservoir regions. nih.govnih.gov Expression of Stomoxyn mRNA has been detected in these adult midgut tissues but not in the posterior midgut or during earlier life stages such as eggs, larvae, or pupae. nih.gov

Similarly, in tsetse flies, such as Glossina fuscipes fuscipes, a Stomoxyn-like peptide (GffStomoxyn) is constitutively expressed at high levels predominantly in the cardia (proventriculus). nih.govmedicinman.czciteab.comnovopro.cn Studies have shown that Stomoxyn transcript levels in the cardia of Gff and Glossina palpalis palpalis are comparable and significantly higher than those of other AMPs like attacin and cecropin (B1577577) in the unchallenged state. medicinman.cz This high level of expression is maintained and is not significantly altered by immune challenges. medicinman.cznovopro.cn

Comparative genomic studies reveal variations in the number of Stomoxyn loci across different fly species. Stomoxys calcitrans, Lucilia cuprina, and Hermetia illucens possess two copies of the stomoxyn locus, while G. fuscipes, G. palpalis palpalis, and Musca domestica have a single locus. nih.gov The presence of the Stomoxyn-like locus appears to be exclusive to the genomes of Palpalis subgroup tsetse species. nih.govciteab.com

The spatial expression pattern of GffStomoxyn in G. fuscipes has been analyzed across various tissues in adult flies. The relative expression levels determined by qRT-PCR highlight the cardia as the primary site of Stomoxyn expression compared to the midgut, fat body, female ovary, and male testes. medicinman.cznih.gov

Table 1: Spatial Expression of GffStomoxyn in Glossina fuscipes Adult Tissues

TissueRelative Stomoxyn Expression Level (Arbitrary Units)
CardiaHigh
MidgutLow
Fat bodyVery Low
Female OvaryVery Low
Male TestesVery Low

Stomoxyn's Contribution to Basal Innate Immunity and Non-Inducible Defense Mechanisms

Stomoxyn is classified as a linear cysteine-free insect antimicrobial peptide, belonging to the cecropin superfamily. nih.govwikipedia.orguni.lubidd.group It contributes significantly to the insect's basal innate immunity by providing a standing defense against a wide array of potential invaders. nih.govnih.govmedicinman.czciteab.comnovopro.cnnih.govwikipedia.org

Stomoxyn exhibits a broad spectrum of activity against various microorganisms, parasites, and some viruses. nih.govnih.govwikipedia.orgbidd.groupcdutcm.edu.cn Research has demonstrated its potent activity against bacteria, including Escherichia coli and Staphylococcus aureus, as well as fungi such as Fusarium, Necteria, Trichoderma, and Cryptococcus species. nih.govbidd.groupcdutcm.edu.cn While effective against many fungi, it shows moderate to low activity against Candida spp. nih.gov

Crucially, Stomoxyn also possesses antiparasitic activity. It exhibits trypanolytic activity against Trypanosoma brucei rhodesiense and potent activity against bloodstream forms of Trypanosoma brucei parasites. nih.govnih.govmedicinman.czciteab.com This trypanocidal activity is particularly relevant in the context of vector insects like the tsetse fly. However, Stomoxyn has shown no effect against insect stage procyclic forms of trypanosomes or the tsetse's commensal endosymbiont Sodalis in vitro. nih.govmedicinman.czciteab.com

The mechanism of action of Stomoxyn is thought to involve the disruption of microbial cell membranes. nih.gov Stomoxyn adopts a typical cecropin structure with amphipathic alpha-helices and is believed to form transmembrane pores via a "carpet-like" mechanism, leading to cell death. nih.govwikipedia.org

The constitutive and non-inducible nature of Stomoxyn expression distinguishes it from many other AMPs that are produced only upon immune stimulation. medicinman.cznovopro.cnmdpi.com This suggests that Stomoxyn provides a continuous, front-line defense in tissues that are constantly exposed to microbes, such as the gut lumen.

Table 2: Relative Expression of AMPs in Glossina fuscipes Cardia Under Challenge

AMPUnchallengedE. coli ChallengeTrypanosome Challenge
StomoxynHighHighHigh
CecropinLowIncreasedIncreased
AttacinLowIncreasedNo significant change

A variant of Stomoxyn, stomoxynZH1 from Hermetia illucens, has also been characterized, demonstrating inhibitory activity against a range of pathogens. bidd.groupcdutcm.edu.cn

Table 3: Activity Spectrum of StomoxynZH1 from Hermetia illucens

PathogenTypeInhibitory ActivityMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusGram-positive bacteriumYesHigher
Escherichia coliGram-negative bacteriumYesLower
Rhizoctonia solaniFungusYesSimilar to S. sclerotiorum
Sclerotinia sclerotiorumFungusYesSimilar to R. solani

Transcriptional Regulation and Signaling Pathways Governing Stomoxyn Expression

Unlike many insect AMPs whose expression is tightly regulated by classic immune signaling pathways such as the Toll and IMD pathways, Stomoxyn is constitutively expressed and its expression is not typically induced by microbial challenge. medicinman.cznovopro.cnmdpi.comcenmed.com In Stomoxys calcitrans, Stomoxyn is constitutively expressed in the anterior midgut. nih.govnih.gov Similarly, in Glossina fuscipes, GffStomoxyn is constitutively expressed in the cardia and its transcript levels were not influenced by either Spiroplasma or trypanosome infection status. medicinman.cznovopro.cn This non-inducible expression pattern in tsetse is consistent with observations in S. calcitrans. medicinman.cznovopro.cn

While the exact transcriptional regulatory mechanisms governing Stomoxyn's constitutive expression, independent of classic immune induction, are not extensively detailed in the provided information, studies on other constitutively expressed gut AMPs in Stomoxys, such as defensins, suggest that regulatory elements like Rel-like sites that are functional in inducible systemic immunity may be non-functional in the context of constitutive gut expression. nih.gov This implies that distinct, possibly less-studied, signaling pathways or regulatory mechanisms are responsible for maintaining the basal expression of Stomoxyn in the insect gut epithelium.

Functional Implications of Stomoxyn in Insect-Pathogen Co-evolutionary Dynamics

The constitutive expression and broad-spectrum antimicrobial activity of Stomoxyn in the insect gut, a primary interface with the external environment and potential pathogens, have significant functional implications for insect-pathogen co-evolutionary dynamics. nih.govmedicinman.czciteab.comnih.gov

The fact that Stomoxys calcitrans is not a cyclical vector of trypanosomes, despite frequent exposure, may be partly attributed to the presence and activity of Stomoxyn in its gut. nih.govnih.gov Experimental reduction of GffStomoxyn levels in Glossina fuscipes led to a significant increase in trypanosome infection prevalence, highlighting its crucial role in limiting parasite colonization in vivo. nih.govmedicinman.czciteab.com This suggests that Stomoxyn provides a basal barrier that can prevent or reduce the establishment of infections by susceptible pathogens and parasites.

The presence of the Stomoxyn-like locus exclusively in trypanosome-resistant Palpalis subgroup tsetse species, and its absence in the more susceptible Morsitans subgroup, further supports a role for Stomoxyn in influencing vector competence and shaping the outcome of insect-pathogen interactions over evolutionary time. nih.govciteab.com The constitutive nature of this defense means that pathogens attempting to establish in the insect gut are under continuous selective pressure to tolerate or evade Stomoxyn's activity.

The broad activity spectrum of Stomoxyn against bacteria, fungi, and parasites implies that it acts as a significant selective force on a diverse range of microbial organisms encountered by the insect. nih.govnih.govbidd.groupcdutcm.edu.cn This constant selective pressure can drive the evolution of resistance or evasion mechanisms in potential pathogens, contributing to the complex co-evolutionary arms race between insects and their microbial associates. Stomoxyn, as a key component of the basal gut immunity, therefore plays a vital role in shaping the composition of the insect gut microbiota and influencing the susceptibility of the insect to infection by various pathogens. nih.govmedicinman.czciteab.com

Biotechnological Production and Advanced Analytical Methodologies for Stomoxyn Research

Strategies for Heterologous Expression and Recombinant Production of Stomoxyn

The production of Stomoxyn for research purposes is effectively achieved through recombinant DNA technology, which offers a more scalable and cost-effective alternative to chemical synthesis or extraction from natural sources. mdpi.comresearchgate.net Escherichia coli is a commonly used host for this purpose due to its rapid growth and well-established genetic tools. nih.govnih.govresearchgate.net

A prevalent strategy involves expressing Stomoxyn as a fusion protein. nih.gov This approach helps to prevent the peptide's potential toxicity to the host cell and protects it from proteolytic degradation. nih.govresearchgate.net For instance, a variant, StomoxynZH1, was successfully expressed in E. coli BL21 (DE3) using the pET32a vector. nih.gov This system fuses the Stomoxyn gene with a thioredoxin (Trx) tag and a polyhistidine (His-tag). nih.gov The Trx tag enhances the solubility of the fusion protein, while the His-tag facilitates purification. nih.govnih.gov Expression is typically induced by Isopropyl β-D-1-thiogalactopyranoside (IPTG), with optimal yields achieved under specific temperature and incubation times, such as 28°C for 8 hours. nih.gov

While prokaryotic systems like E. coli are widely used, eukaryotic systems such as the yeast Pichia pastoris represent another viable option for producing AMPs. researchgate.net Eukaryotic hosts can offer advantages in post-translational modifications, although challenges such as proteolytic degradation must still be managed. researchgate.net

Table 1: Comparison of Heterologous Expression Systems for Stomoxyn Production
Expression SystemHost OrganismCommon VectorFusion Tag ExampleAdvantagesChallenges
ProkaryoticEscherichia colipET series (e.g., pET32a)Thioredoxin (Trx), His-tagRapid growth, high yield, well-established protocols, cost-effective. nih.govnih.govPotential for inclusion body formation, lack of post-translational modifications, potential toxicity of the AMP to the host. researchgate.net
EukaryoticPichia pastorispPICZα-Capable of post-translational modifications, can secrete the protein, reducing purification complexity. researchgate.netSlower growth than bacteria, potential for proteolytic degradation. researchgate.net

Purification and Biophysical Characterization Techniques for Synthetic and Recombinant Stomoxyn

Following recombinant production, a multi-step purification process is required to isolate Stomoxyn from the host cell proteins. For His-tagged fusion proteins, the primary purification step is typically immobilized metal affinity chromatography (IMAC). nih.govfrontiersin.org The cell lysate is passed through a column containing nickel-nitrilotriacetic acid resin, which specifically binds the His-tag. frontiersin.org The fusion protein is then eluted using a gradient of imidazole. nih.gov After initial purification, the fusion tag is often cleaved using a specific protease, and further purification is necessary to separate the target peptide from the tag and the protease. frontiersin.org

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a crucial technique for the final purification of both recombinant and synthetic Stomoxyn. hplc.euresearchgate.netspringernature.com This method separates molecules based on their hydrophobicity and is highly effective for purifying peptides to a high degree of homogeneity. hplc.eunih.gov

Once purified, the biophysical properties of Stomoxyn are investigated to understand its structure. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques used for this purpose. nih.govunimi.itmdpi.com CD spectroscopy provides information about the secondary structure of the peptide in different environments. unimi.itmdpi.com NMR spectroscopy, often combined with molecular modeling, yields detailed three-dimensional structural information. nih.gov

Studies on synthetic Stomoxyn have revealed that its conformation is highly dependent on the solvent environment. nih.govresearchgate.net

In aqueous solutions, Stomoxyn adopts a flexible, random coil structure. nih.govresearchgate.net

In the presence of a membrane-mimicking solvent like trifluoroethanol (TFE), it undergoes a significant conformational change to a stable alpha-helical structure. nih.govresearchgate.net

This structural transition is characteristic of many AMPs and is critical for their mechanism of action, suggesting that Stomoxyn forms its active helical structure upon interacting with microbial membranes. nih.gov The structure in 50% TFE is typical of cecropins, featuring an amphipathic helix at the N-terminus and a more hydrophobic C-terminus. nih.govresearchgate.net

Table 2: Key Techniques in Stomoxyn Purification and Characterization
TechniquePurposePrincipleKey Findings for Stomoxyn
Immobilized Metal Affinity Chromatography (IMAC)Initial PurificationSeparates His-tagged fusion proteins based on the affinity of histidine residues for immobilized metal ions (e.g., Nickel). nih.govEfficiently captures Trx-His-Stomoxyn fusion protein from E. coli lysate. nih.gov
Reversed-Phase HPLC (RP-HPLC)Final PurificationSeparates peptides based on hydrophobicity. researchgate.netAchieves high purity of the final Stomoxyn peptide. frontiersin.org
Circular Dichroism (CD) SpectroscopySecondary Structure AnalysisMeasures the differential absorption of left and right circularly polarized light by chiral molecules. mdpi.comShows Stomoxyn transitions from a random coil in water to an α-helix in membrane-mimicking environments. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy3D Structure DeterminationExploits the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms. nih.govProvides high-resolution data to build atomic models of Stomoxyn's helical structure in TFE. nih.gov

Chromatographic and Spectroscopic Methods for Stomoxyn Detection and Quantification in Biological Matrices

Detecting and quantifying Stomoxyn in complex biological samples, such as insect hemolymph or gut extracts, requires sensitive and specific analytical methods. Chromatographic techniques, particularly RP-HPLC, are fundamental for both detection and separation. When coupled with a UV detector, RP-HPLC allows for the detection of the peptide as it elutes from the column, typically by monitoring absorbance at wavelengths around 214-225 nm, which corresponds to the peptide bond. hplc.eu

For quantification, spectrophotometric methods can be applied to purified samples. The concentration of a pure protein solution can be determined by measuring its absorbance at 280 nm, provided it contains tryptophan or tyrosine residues. nih.gov However, for accurate quantification in complex biological matrices, more advanced techniques are necessary.

Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is the gold standard for peptide and protein quantification in complex mixtures. nih.govbioanalysis-zone.commdpi.comresearchgate.netnih.gov This method combines the high-resolution separation of HPLC with the sensitive and specific detection capabilities of mass spectrometry. nih.gov By selecting a specific signature peptide fragment of Stomoxyn, LC-MS/MS can achieve very low limits of detection and quantification, even in the presence of numerous other biomolecules. researchgate.net

Table 3: Analytical Methods for Stomoxyn Analysis
MethodApplicationPrinciple of DetectionKey Advantages
RP-HPLC with UV DetectionDetection & SeparationAbsorbance of UV light by peptide bonds (214-225 nm).High resolution, robust, widely available. hplc.eu
UV-Vis SpectrophotometryQuantification (Purified)Absorbance of UV light at 280 nm by aromatic amino acids. nih.govSimple, rapid for pure samples. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Detection & Quantification (Complex Matrices)Separation by chromatography followed by mass-to-charge ratio analysis of the peptide and its fragments. nih.govExtremely high sensitivity and specificity, suitable for complex biological samples. bioanalysis-zone.comnih.gov

Computational Approaches for Peptide Design, Structural Prediction, and Mechanism Elucidation

Computational methods are integral to modern peptide research, accelerating discovery and providing insights that are difficult to obtain through experimental means alone. mdpi.comnih.gov

Structural Prediction: The three-dimensional structure of Stomoxyn has been elucidated through a combination of experimental NMR data and molecular modeling calculations. nih.gov For novel Stomoxyn variants or homologs, ab initio prediction servers are powerful tools. Platforms like I-TASSER and, more recently, deep learning-based methods like AlphaFold2, can generate highly accurate 3D structural models from an amino acid sequence. zhanggroup.orgzhanggroup.orgnih.govnih.gov These models are crucial for understanding how the peptide folds and for generating hypotheses about its function. nih.gov

Peptide Design: Computational approaches are increasingly used to design new AMPs with enhanced properties. nih.gov Machine learning and deep learning models can be trained on large databases of known AMPs to understand the sequence features that correlate with antimicrobial activity. mdpi.comacs.org These models can then be used to screen virtual libraries or to generate entirely new peptide sequences that are predicted to have high potency. mdpi.com Such strategies could be applied to Stomoxyn to design analogs with improved stability, higher activity, or a broader spectrum of action.

Mechanism Elucidation: Computational simulations, particularly molecular dynamics (MD), are used to study the mechanism of action of AMPs at an atomic level. d-nb.inforesearchgate.netspringernature.comnih.gov By simulating the interaction of a Stomoxyn structural model with a model bacterial membrane, researchers can visualize how the peptide binds to and disrupts the lipid bilayer. researchgate.netspringernature.com These simulations can reveal details about membrane permeabilization, pore formation, or other disruptive mechanisms like the "carpet-like" model suggested for Stomoxyn based on its structural similarity to cecropins. nih.govresearchgate.netd-nb.info

Table 4: Computational Tools in Stomoxyn Research
ApproachSpecific Tool/MethodApplicationPurpose
Structural PredictionMolecular ModelingRefining experimental data.Used in conjunction with NMR data to build the final 3D structure of Stomoxyn. nih.gov
I-TASSER / AlphaFold2De novo structure prediction.To predict the 3D structure of Stomoxyn variants from their amino acid sequence. zhanggroup.orgnih.gov
Peptide DesignMachine Learning / Deep Learning ModelsGenerating novel peptide sequences.To design new peptides based on the Stomoxyn scaffold with potentially enhanced antimicrobial activity. mdpi.comnih.gov
Mechanism ElucidationMolecular Dynamics (MD) SimulationsSimulating peptide-membrane interactions.To visualize and understand how Stomoxyn disrupts bacterial membranes at an atomic level. d-nb.infonih.gov

Ecology and Evolutionary Aspects of Stomoxyn Mediated Interactions

Genetic Polymorphisms and Variations in Stomoxyn Loci Across Insect Populations

Genetic variation within insect populations can influence the presence and characteristics of antimicrobial peptides like Stomoxyn. Studies on the stable fly, Stomoxys calcitrans, a cosmopolitan pest, have utilized techniques such as amplified fragment length polymorphism (AFLP) and microsatellite markers to investigate genetic diversity and population structure. oup.comnih.govunl.edu Research on S. calcitrans populations across North America using AFLP markers revealed that the majority of genetic diversity exists within populations, with limited differentiation among groups, suggesting a high level of gene flow on a continental scale. oup.comunl.edu Analysis of molecular variance indicated that 71.00–89.92% of the genetic variation occurred within populations. unl.edu Microsatellite markers have also been developed and characterized for S. calcitrans, with several loci found to be polymorphic, exhibiting varying numbers of alleles and expected heterozygosity. nih.gov These markers are valuable tools for characterizing population genetic differentiation and tracking migration patterns. nih.gov

Observed Absence of Rapid Bacterial Resistance Development Against Stomoxyn in Experimental Models

Antimicrobial peptides (AMPs) like Stomoxyn are considered promising alternatives to conventional antibiotics, partly due to a perceived lower propensity for bacteria to develop resistance against them compared to traditional drugs. nih.govrki.de Studies investigating the activity of Stomoxyn, such as LS-stomoxyn from Lucilia sericata, against multidrug-resistant (MDR) Gram-negative bacteria have shown potent activity and, importantly, no cross-resistance with common antibiotics like carbapenems, fluoroquinolones, or aminoglycosides. rki.denih.govnih.govoup.com

In experimental settings, Stomoxyn has demonstrated activity against a range of bacteria, including Escherichia coli, Enterobacter cloacae, Acinetobacter baumannii, and Salmonella enterica. rki.denih.govnih.govoup.com LS-stomoxyn also showed considerable activity against Pseudomonas aeruginosa. nih.gov While bacteria can develop resistance to AMPs through various mechanisms, the complex and often membrane-targeting modes of action of AMPs can make the development of high-level resistance more challenging compared to antibiotics that target specific intracellular pathways. mdpi.com The observed lack of cross-resistance with existing antibiotics in studies involving Stomoxyn suggests that the mechanisms of action are distinct, potentially limiting pre-existing resistance pathways in bacterial populations. rki.denih.govnih.govoup.com

Evolutionary History and Gene Duplication Events Contributing to Stomoxyn Diversity

The diversity of Stomoxyn and Stomoxyn-like peptides across insect species is a result of their evolutionary history, which includes events such as gene duplication and divergence. Stomoxyn belongs to the family of insect antimicrobial peptides, many of which are alpha-helical and cysteine-free, similar in structure and function to cecropins. wikipedia.orgresearchgate.netnih.govmdpi.com

Genomic analyses have provided insights into the presence and copy number of Stomoxyn loci in different fly species. As mentioned earlier, some species like S. calcitrans, L. cuprina, and H. illucens possess two copies, while others have a single locus. nih.govresearchgate.net These multiple copies within a genome may represent relatively recent gene duplication events, as the homologs often show high sequence identity and appear as tandem copies on chromosomes. researchgate.net Phylogenetic analysis of mature Stomoxyn amino acid sequences indicates that Stomoxyn-like loci in Glossina species cluster together and are sister to the Stomoxys clade, suggesting a shared evolutionary origin within muscoid flies. nih.govplos.org

Gene duplication is a significant evolutionary mechanism that can lead to the creation of new genes and contribute to the diversification of gene function. hawaii.edunih.govmdpi.com Following duplication, the duplicated genes can undergo different evolutionary fates, including neofunctionalization (acquiring a new function), subfunctionalization (partitioning the original function), or pseudogenization (loss of function). The presence of multiple Stomoxyn copies in some species could allow for functional divergence, potentially leading to specialized activity against different microbes or expression in different tissues or developmental stages. While the precise evolutionary trajectory of Stomoxyn gene duplication events requires further detailed phylogenetic and functional studies, the genomic evidence points to duplication as a contributor to the observed diversity in Stomoxyn locus number across fly lineages.

Ecological Contexts of Stomoxyn Function in Insect Hosts and Their Microbiomes

The function of Stomoxyn is intrinsically linked to the ecological interactions between the insect host and its associated microorganisms, particularly within the gut microbiome. Stomoxyn is primarily localized in the gut epithelium, where it plays a crucial role in the insect's defense against ingested microbes and parasites. wikipedia.orgresearchgate.net

In the stable fly, S. calcitrans, Stomoxyn is constitutively expressed in the anterior midgut and has been suggested to contribute to resistance against trypanosomes in this hematophagous insect. nih.gov In the tsetse fly (Glossina species), a Stomoxyn-like peptide (GffStomoxyn) has been identified and shown to have potent activity against Escherichia coli and the bloodstream form of Trypanosoma brucei, the parasite that causes African trypanosomiasis. researchgate.netnih.govplos.orgscienceopen.comresearchgate.net Reducing the levels of GffStomoxyn in tsetse flies significantly increased trypanosome infection prevalence, indicating its protective role in vivo. nih.govplos.orgresearchgate.net

The insect gut microbiome is a complex ecosystem where host immunity, including the action of AMPs like Stomoxyn, interacts with a diverse community of bacteria, fungi, and other microorganisms. rug.nlnih.govfrontiersin.org The composition and activity of the gut microbiota can influence host health, nutrition, and susceptibility to pathogens. nih.govfrontiersin.org Stomoxyn's presence in the gut epithelium suggests it acts as a key component of the gut barrier immunity, helping to control the microbial populations within the gut and prevent the invasion of potential pathogens. wikipedia.orgresearchgate.net

Future Research Directions and Potential Non Clinical Applications of Stomoxyn

Rational Design and Engineering of Stomoxyn Derivatives with Tailored Antimicrobial Spectra

The inherent properties of stomoxyn, such as its broad-spectrum activity and relatively low toxicity to eukaryotic cells, make it a compelling template for the rational design and engineering of novel antimicrobial peptides. researchgate.netnih.gov Future research can focus on modifying the amino acid sequence and structure of stomoxyn to enhance its activity against specific pathogens, improve its stability in different environments, and potentially reduce any off-target effects. Understanding the structure-activity relationship of stomoxyn and its interactions with microbial membranes is crucial for this endeavor. researchgate.netcabidigitallibrary.org

Studies have shown that the amphipathic surface and the proper presentation of cationic and hydrophobic side chains are essential for the antimicrobial activity of AMPs. cabidigitallibrary.org Rational design strategies could involve altering the charge distribution, hydrophobicity, and helical structure of stomoxyn derivatives to target the negatively charged components of specific microbial membranes more effectively. cabidigitallibrary.orgmdpi.com For instance, modifications could aim to increase activity against Gram-positive bacteria, against which native stomoxyn may show less potency compared to Gram-negative bacteria. nih.govrki.de

Furthermore, exploring synergistic effects between stomoxyn derivatives and existing antimicrobial agents could lead to the development of combination therapies with enhanced efficacy and reduced likelihood of resistance development. mdpi.comfrontiersin.orgresearchgate.net Research into the interaction of stomoxyn with bacterial cell envelopes has already indicated that it can potentiate the effects of other peptides. researchgate.net

Investigation of Stomoxyn as a Foundation for Novel Agricultural Pest Management Strategies

The stable fly, Stomoxys calcitrans, is a significant pest in agriculture, causing economic losses by affecting livestock. mdpi.comresearchgate.net Stomoxyn's natural role in the immune defense of S. calcitrans against various microorganisms and parasites suggests its potential application in developing novel strategies for agricultural pest management. researchgate.netnih.gov Instead of directly using stomoxyn as a pesticide, which might face challenges related to stability and delivery in an agricultural setting, research could explore approaches that leverage the peptide's properties indirectly.

One avenue is to investigate the possibility of enhancing the natural resistance of beneficial insects or predatory mites used in biological control against pathogens that affect their efficacy. mdpi.comresearchgate.net Introducing or upregulating stomoxyn expression in these biological control agents could potentially improve their survival and effectiveness in managing agricultural pests.

Another direction involves studying the genetic basis of stomoxyn production in S. calcitrans and exploring ways to utilize this knowledge in integrated pest management (IPM) programs. While the search results primarily discuss traditional IPM methods for stable flies, such as biological control agents and trapping mdpi.comresearchgate.net, understanding the endogenous defense mechanisms of pests like S. calcitrans could inform the development of more targeted and sustainable control strategies. For example, research might explore if manipulating the pest's own immune system, potentially involving stomoxyn, could be a viable control method.

Exploration of Stomoxyn's Potential in Enhancing Disease Resistance in Livestock and Crop Systems

The antimicrobial and antiparasitic activities of stomoxyn suggest its potential in enhancing disease resistance in livestock and crop systems, offering an alternative or complementary approach to traditional antibiotics and pesticides. researchgate.netacademicjournals.org The increasing concern over antimicrobial resistance in livestock highlights the need for novel strategies to maintain animal health. frontiersin.orgpreprints.org

Research could focus on exploring the feasibility of expressing stomoxyn or its optimized derivatives in livestock or crops through genetic engineering to confer increased resistance against specific pathogens. Studies have already explored the transgenic expression of insect AMPs in plants to confer resistance to bacterial and fungal diseases. mdpi.comresearchgate.net Similarly, introducing stomoxyn into livestock could potentially bolster their innate immune response against common infections, reducing the reliance on conventional antibiotics.

Furthermore, investigating the potential of using stomoxyn as a feed additive for livestock could be explored, aiming to improve gut health and reduce the incidence of enteric diseases. However, challenges related to peptide stability and bioavailability in the digestive system would need to be addressed.

Elucidation of Unexplored Biological Functions and Interacting Molecular Partners of Stomoxyn

While stomoxyn is primarily known for its direct antimicrobial activity, further research is needed to fully elucidate its unexplored biological functions and identify its interacting molecular partners within the host organism and in the context of host-microbe interactions. Beyond membrane disruption, some AMPs are known to interact with intracellular targets or modulate host immune responses. cabidigitallibrary.org

Investigating whether stomoxyn interacts with specific host receptors or signaling pathways could reveal novel roles in modulating innate immunity or influencing the host-microbe equilibrium. Identifying the molecular partners of stomoxyn could provide insights into its precise mechanisms of action and uncover potential new therapeutic targets. Techniques such as pull-down assays, co-immunoprecipitation, and advanced imaging could be employed to identify proteins or other molecules that directly interact with stomoxyn.

Furthermore, exploring the potential of stomoxyn to modulate the host microbiome could be a fruitful area of research. Given its expression in the gut epithelium of S. calcitrans, stomoxyn may play a role in shaping the composition and function of the gut microbiota, which in turn can influence host health and disease resistance. researchgate.netnih.gov

Integration of Stomoxyn Research into Systems Biology Frameworks for Comprehensive Host-Microbe Studies

To gain a holistic understanding of stomoxyn's role in host-microbe interactions and its potential applications, integrating stomoxyn research into systems biology frameworks is essential. ucsd.eduuoregon.edu This approach involves studying the complex interactions between the host, the microbiome, and pathogens at a system level, using high-throughput data and computational modeling.

Applying systems biology approaches to study the interaction between S. calcitrans and trypanosomes, considering the role of stomoxyn and the gut microbiome, could provide valuable insights into the mechanisms of vector competence and identify novel strategies for controlling vector-borne diseases. plos.orgnih.govplos.orgbiorxiv.org Similarly, systems biology can be applied to understand how stomoxyn influences the health and disease resistance of livestock and crops in the context of their complex microbial environments.

By adopting a systems biology perspective, future research can move beyond studying stomoxyn in isolation and explore its multifaceted roles within complex biological systems, paving the way for the development of innovative solutions in agriculture and potentially other non-clinical areas.

Q & A

Q. How can researchers experimentally determine the α-helical structure of Stomoxyn in phospholipid membrane environments?

To characterize Stomoxyn's α-helical conformation, employ circular dichroism (CD) spectroscopy under membrane-mimetic conditions (e.g., using organic solvents like trifluoroethanol). Nuclear magnetic resonance (NMR) in lipid bilayers can further resolve structural dynamics . Ensure controls include non-membrane environments to validate structural shifts.

Q. What methodologies are optimal for heterologous expression of recombinant Stomoxyn in bacterial systems?

Use plasmid vectors with inducible promoters (e.g., pET systems in E. coli BL21 strains) for scalable production. Optimize induction conditions (e.g., IPTG concentration, temperature) to minimize inclusion body formation. Post-lysis purification via affinity chromatography (e.g., His-tag) and validate antimicrobial activity using radial diffusion assays .

Q. How should researchers design assays to assess Stomoxyn’s broad-spectrum antimicrobial activity?

Adopt standardized microbroth dilution assays (CLSI guidelines) against Gram-positive, Gram-negative bacteria, and fungi. Include positive controls (e.g., cecropin) and measure minimum inhibitory concentrations (MICs). Account for variables like pH, ionic strength, and serum interference, which may alter efficacy .

Advanced Research Questions

Q. What strategies resolve contradictions in reported MIC values of Stomoxyn across studies?

Systematically analyze methodological variables:

  • Strain variability : Use reference strains (e.g., ATCC) and clinical isolates.
  • Assay conditions : Standardize growth media, inoculum size, and endpoint criteria.
  • Data normalization : Report MICs relative to internal controls (e.g., polymyxin B). Apply statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability .

Q. How can structural-functional relationships of Stomoxyn be investigated to explain its low eukaryotic toxicity?

Use mutagenesis to modify charged residues (e.g., lysine/arginine) and assess toxicity via hemolysis assays (red blood cells) and MTT tests (mammalian cell lines). Compare membrane interaction dynamics using surface plasmon resonance (SPR) or molecular dynamics simulations to identify selectivity mechanisms .

Q. What experimental frameworks are suitable for comparative studies of Stomoxyn with other Cecropin-family AMPs?

Design head-to-head assays under identical conditions to evaluate:

  • Spectrum breadth : Include drug-resistant pathogens.
  • Kinetics : Time-kill curves to compare rapidity of action.
  • Synergy : Checkeredboard assays with conventional antibiotics (e.g., β-lactams). Use fractional inhibitory concentration indices (FICIs) to quantify interactions .

Q. How can researchers address gaps in understanding Stomoxyn’s mechanism of action against fungal pathogens?

Employ fluorescence microscopy with membrane-specific dyes (e.g., DiOC6) to visualize membrane disruption. Combine transcriptomics (RNA-seq) of treated fungal cells to identify stress-response pathways. Validate findings with gene knockout strains .

Methodological Considerations

Q. What statistical approaches are critical for analyzing dose-response data in Stomoxyn studies?

Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate IC50/IC90 values. Incorporate error propagation models to address uncertainties in replicate measurements. For skewed data, apply non-parametric tests (e.g., Mann-Whitney U) .

Q. How should raw data from antimicrobial assays be processed and reported?

Include raw datasets (e.g., optical density readings) in appendices, with processed data (normalized MICs, standard deviations) in the main text. Use tables to summarize key findings and highlight outliers for further scrutiny .

Q. What ethical and feasibility criteria apply when designing in vivo toxicity studies for Stomoxyn?

Follow institutional animal care guidelines (e.g., 3Rs principles). Pilot studies should determine maximum tolerated doses (MTDs) and monitor biomarkers (e.g., liver/kidney function). Ensure sample sizes are justified via power analysis .

Emerging Research Directions

Q. How can proteomic approaches elucidate Stomoxyn’s interaction with host immune systems?

Perform co-immunoprecipitation (Co-IP) with immune cell lysates to identify binding partners. Validate using siRNA knockdowns and cytokine profiling (e.g., IL-6, TNF-α) to assess immunomodulatory effects .

Q. What methodologies enable high-throughput screening of Stomoxyn derivatives for enhanced stability?

Utilize peptide microarrays with chemical modifications (e.g., D-amino acids, PEGylation). Pair with mass spectrometry (LC-MS/MS) to track degradation in serum. Machine learning models (e.g., QSAR) can predict stability-activity trade-offs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.